4-[(2,3,5-Trimethylphenoxy)methyl]benzoic acid
Overview
Description
4-[(2,3,5-Trimethylphenoxy)methyl]benzoic acid is an organic compound with the molecular formula C17H18O3 and a molecular weight of 270.32 g/mol . This compound is characterized by the presence of a benzoic acid moiety linked to a 2,3,5-trimethylphenoxy group via a methylene bridge . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,3,5-Trimethylphenoxy)methyl]benzoic acid typically involves the reaction of 2,3,5-trimethylphenol with a suitable benzoic acid derivative under specific conditions . One common method involves the use of a Friedel-Crafts alkylation reaction, where 2,3,5-trimethylphenol is reacted with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The resulting intermediate is then oxidized to form the desired benzoic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity . This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(2,3,5-Trimethylphenoxy)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols . Substitution reactions can lead to a variety of substituted benzoic acid derivatives .
Scientific Research Applications
4-[(2,3,5-Trimethylphenoxy)methyl]benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2,3,5-Trimethylphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets and pathways . For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4-[(2,3,5-Trimethylphenoxy)methyl]benzoic acid can be compared with other similar compounds, such as:
4-[(2,4,6-Trimethylphenoxy)methyl]benzoic acid: Similar structure but with different substitution pattern on the phenoxy group.
4-[(2,3,5-Trimethylphenoxy)ethyl]benzoic acid: Similar structure but with an ethyl linker instead of a methylene bridge.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and linker structure, which can influence its chemical and biological properties .
Properties
IUPAC Name |
4-[(2,3,5-trimethylphenoxy)methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-11-8-12(2)13(3)16(9-11)20-10-14-4-6-15(7-5-14)17(18)19/h4-9H,10H2,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJQUWYBWXONLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC2=CC=C(C=C2)C(=O)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701250287 | |
Record name | 4-[(2,3,5-Trimethylphenoxy)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701250287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149288-35-7 | |
Record name | 4-[(2,3,5-Trimethylphenoxy)methyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149288-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(2,3,5-Trimethylphenoxy)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701250287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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